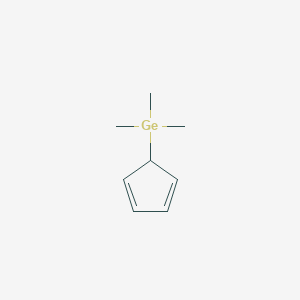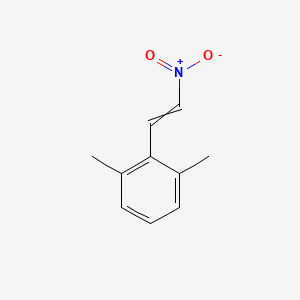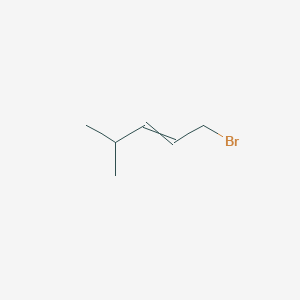
(Cyclopenta-2,4-dien-1-yl)trimethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopenta-2,4-dien-1-yl)trimethylgermane is an organogermanium compound characterized by the presence of a cyclopentadienyl ring bonded to a trimethylgermane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-dien-1-yl)trimethylgermane typically involves the reaction of cyclopentadienyl anion with trimethylgermanium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopenta-2,4-dien-1-yl)trimethylgermane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Aplicaciones Científicas De Investigación
(Cyclopenta-2,4-dien-1-yl)trimethylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential biological activity and its role in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which (Cyclopenta-2,4-dien-1-yl)trimethylgermane exerts its effects involves its interaction with molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the germanium atom can form coordination bonds with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(Cyclopenta-2,4-dien-1-yl)trimethylsilane: Similar in structure but contains silicon instead of germanium.
(Cyclopenta-2,4-dien-1-yl)trimethylstannane: Contains tin instead of germanium.
(Cyclopenta-2,4-dien-1-yl)trimethylplumbane: Contains lead instead of germanium.
Uniqueness
(Cyclopenta-2,4-dien-1-yl)trimethylgermane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium’s ability to form stable organometallic compounds and its potential biological activity make it a compound of significant interest in research.
Propiedades
Fórmula molecular |
C8H14Ge |
|---|---|
Peso molecular |
182.83 g/mol |
Nombre IUPAC |
cyclopenta-2,4-dien-1-yl(trimethyl)germane |
InChI |
InChI=1S/C8H14Ge/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 |
Clave InChI |
ZKMGIHQRIBHPQT-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

carbonyl}carbamate](/img/structure/B11726228.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)

![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)


![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)

![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)
